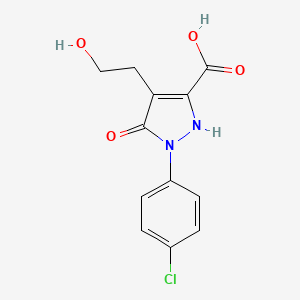

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS No.: 1210492-11-7

Cat. No.: VC2986437

Molecular Formula: C12H11ClN2O4

Molecular Weight: 282.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210492-11-7 |

|---|---|

| Molecular Formula | C12H11ClN2O4 |

| Molecular Weight | 282.68 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(17)9(5-6-16)10(14-15)12(18)19/h1-4,14,16H,5-6H2,(H,18,19) |

| Standard InChI Key | SPJLANAYHGFDJS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)CCO)Cl |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)CCO)Cl |

Introduction

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. This compound is characterized by its unique structural features, including a pyrazole ring, a chlorophenyl group, and a hydroxyethyl side chain. The compound's molecular formula is C12H11ClN2O4, and its molecular weight is 282.68 g/mol .

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves several steps, starting from commercially available precursors. A common approach includes the condensation of a suitable aldehyde with a hydrazine derivative to form the pyrazole ring, followed by the introduction of the chlorophenyl and hydroxyethyl groups through nucleophilic substitution reactions.

Biological Activities

Although specific biological activities of 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid have not been extensively documented, compounds within the pyrazole class are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities . Further research is needed to explore the potential biological effects of this compound.

Chemical Reactions

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions typical of pyrazole derivatives. These include:

-

Hydrolysis: The carboxylic acid group can undergo hydrolysis under basic conditions.

-

Esterification: The carboxylic acid can be converted into esters using alcohols in the presence of acid catalysts.

-

Nucleophilic Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions with suitable nucleophiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume